molecular formula C20H20O6 B12303204 6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-5-methoxy-3,4-dihydro-2-naphthaldehyde

6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-5-methoxy-3,4-dihydro-2-naphthaldehyde

Cat. No.: B12303204
M. Wt: 356.4 g/mol
InChI Key: ZLCZJORNMCGOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Vitedoin A undergoes various chemical reactions, including:

    Oxidation: Vitedoin A can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert Vitedoin A into its reduced forms using agents like sodium borohydride.

    Substitution: Vitedoin A can undergo substitution reactions where functional groups are replaced by others. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vitedoin A has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study lignan structures and their reactivity.

    Biology: Vitedoin A’s antioxidative properties make it a subject of interest in studies related to oxidative stress and cellular protection.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Vitedoin A is used in the development of natural antioxidants for food and cosmetic products.

Mechanism of Action

The mechanism of action of Vitedoin A involves its strong antioxidative activity. It scavenges free radicals and inhibits oxidative stress pathways. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response .

Comparison with Similar Compounds

Vitedoin A is unique due to its strong antioxidative activity compared to other lignans. Similar compounds include:

Vitedoin A stands out due to its higher radical-scavenging effect and potential therapeutic applications .

Properties

IUPAC Name

6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-25-17-8-12(3-5-15(17)23)18-14(10-22)13(9-21)7-11-4-6-16(24)20(26-2)19(11)18/h3-9,14,18,22-24H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCZJORNMCGOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(=CC3=C2C(=C(C=C3)O)OC)C=O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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